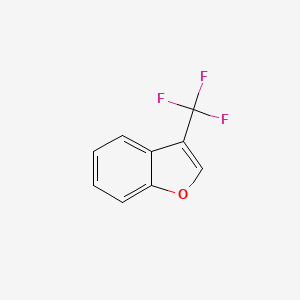

3-(Trifluoromethyl)benzofuran

CAS No.: 65715-21-1

Cat. No.: VC5102883

Molecular Formula: C9H5F3O

Molecular Weight: 186.133

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65715-21-1 |

|---|---|

| Molecular Formula | C9H5F3O |

| Molecular Weight | 186.133 |

| IUPAC Name | 3-(trifluoromethyl)-1-benzofuran |

| Standard InChI | InChI=1S/C9H5F3O/c10-9(11,12)7-5-13-8-4-2-1-3-6(7)8/h1-5H |

| Standard InChI Key | FWXPWVFSOLFAIB-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CO2)C(F)(F)F |

Introduction

Chemical Structure and Fundamental Properties

Molecular Characteristics

The molecular formula of 3-(trifluoromethyl)benzofuran is C₉H₅F₃O, with a molecular weight of 186.13 g/mol . Its structure consists of a fused benzene and furan ring system, with the trifluoromethyl group occupying the 3-position (Figure 1). The electronegative fluorine atoms in the -CF₃ group induce electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Key Physical Properties:

Synthetic Methodologies

Domino Cyclization/Trifluoromethylation

A one-step synthesis from 2-alkynylphenols employs a copper-mediated domino cyclization/trifluoromethylation strategy. This method utilizes fluoroform (CF₃H), an industrial byproduct, as the trifluoromethyl source. The reaction proceeds via [CuCF₃] intermediates, achieving yields up to 85% under optimized conditions .

Reaction Scheme:

Copper-Mediated Trifluoromethylation

An alternative approach involves heating 2-iodophenols with trifluoromethylcopper reagents in dimethylformamide (DMF) at 140°C. This method yields 66% of the target compound, alongside byproducts such as 3-trifluoromethylbenzofuran derivatives .

Comparative Analysis of Methods:

| Method | Reagent | Yield (%) | Byproducts |

|---|---|---|---|

| Domino Cyclization | CuCF₃ / CF₃H | 85 | Minimal |

| Copper-Mediated | Cu / DMF | 66 | 11–14% side products |

Biological Activity and Pharmaceutical Applications

Antimicrobial Properties

3-(Trifluoromethyl)benzofuran derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies demonstrate MIC values (Minimum Inhibitory Concentrations) of 2–8 µg/mL against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . The -CF₃ group enhances membrane permeability, facilitating target engagement.

Structure-Activity Relationships (SAR)

-

Electron-Withdrawing Effects: The -CF₃ group reduces electron density on the furan ring, stabilizing interactions with enzymatic pockets.

-

Substitution Patterns: Bromination at the 5-position (e.g., 5-bromo-3-(trifluoromethyl)benzofuran) increases halogen bonding potential, improving affinity for bacterial topoisomerases .

Derivatives and Functionalization

Halogenated Derivatives

Industrial and Research Applications

Pharmaceutical Development

The compound’s metabolic stability makes it a scaffold for kinase inhibitors and antimicrobial agents. Recent patents highlight its use in JAK2 inhibitors for inflammatory diseases .

Materials Science

Incorporation into OLED (Organic Light-Emitting Diode) materials enhances electron transport properties due to the -CF₃ group’s inductive effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume